molecular formula C14H12BrN3O B12025937 N-[(E)-1-(4-bromophenyl)ethylideneamino]pyridine-3-carboxamide

N-[(E)-1-(4-bromophenyl)ethylideneamino]pyridine-3-carboxamide

Cat. No.: B12025937
M. Wt: 318.17 g/mol
InChI Key: VVKINSAQHIQASB-LICLKQGHSA-N
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Description

N-[(E)-1-(4-bromophenyl)ethylideneamino]pyridine-3-carboxamide is a synthetic organic compound characterized by the presence of a bromophenyl group, a pyridine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-bromophenyl)ethylideneamino]pyridine-3-carboxamide typically involves the condensation of 4-bromoacetophenone with pyridine-3-carboxamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-bromophenyl)ethylideneamino]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

N-[(E)-1-(4-bromophenyl)ethylideneamino]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Studied for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-bromophenyl)ethylideneamino]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)acetamide
  • 4-(4-bromophenyl)-thiazol-2-amine
  • 4-bromophenyl 4-bromobenzoate

Uniqueness

N-[(E)-1-(4-bromophenyl)ethylideneamino]pyridine-3-carboxamide is unique due to its specific structural features, such as the presence of both a bromophenyl group and a pyridine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications .

Properties

Molecular Formula

C14H12BrN3O

Molecular Weight

318.17 g/mol

IUPAC Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C14H12BrN3O/c1-10(11-4-6-13(15)7-5-11)17-18-14(19)12-3-2-8-16-9-12/h2-9H,1H3,(H,18,19)/b17-10+

InChI Key

VVKINSAQHIQASB-LICLKQGHSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CN=CC=C1)/C2=CC=C(C=C2)Br

Canonical SMILES

CC(=NNC(=O)C1=CN=CC=C1)C2=CC=C(C=C2)Br

solubility

42.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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